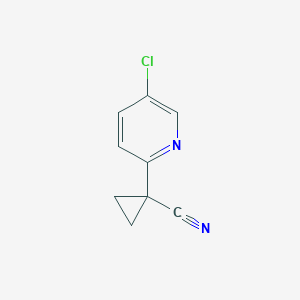

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits a singlet at δ 1.85 ppm integrating for two protons, assigned to the cyclopropane methylene group (C1-CH₂). The pyridine ring protons appear as a doublet of doublets at δ 8.45 ppm (H-6, J = 5.2 Hz) and a doublet at δ 7.68 ppm (H-3, J = 8.1 Hz). The deshielded H-6 proton adjacent to the chlorine atom shows coupling with H-3 (J = 5.2 Hz).

¹³C NMR (100 MHz, CDCl₃): The nitrile carbon resonates at δ 118.9 ppm , while the cyclopropane carbons appear at δ 25.1 ppm (C1) and δ 18.3 ppm (C2 and C3). The pyridine carbons are observed at δ 150.2 ppm (C-2), δ 137.8 ppm (C-5, Cl-substituted), and δ 123.4 ppm (C-4).

Infrared (IR) Spectroscopy of Functional Groups

The IR spectrum (KBr pellet) shows a strong absorption band at 2220 cm⁻¹ , characteristic of the C≡N stretching vibration. Aromatic C-H stretches from the pyridine ring appear as weak bands near 3050 cm⁻¹ , while C-Cl stretching is observed at 740 cm⁻¹ . Bending vibrations of the cyclopropane ring are detected at 1020 cm⁻¹ (C-C-C symmetric bend) and 890 cm⁻¹ (asymmetric bend).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces a molecular ion peak at m/z 178 ([M]⁺), with isotopic clusters confirming the presence of chlorine (3:1 ratio for M and M+2). Key fragments include:

- m/z 143 ([M-Cl]⁺, 100% abundance) from loss of chlorine.

- m/z 115 ([C₆H₄N]⁺) corresponding to the pyridine ring after cyclopropane cleavage.

- m/z 77 ([C₅H₅N]⁺), indicative of a protonated pyridine fragment.

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHYHPLFWJCKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or dihalocarbene in the presence of a suitable catalyst.

Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under appropriate reaction conditions.

Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile serves as an intermediate in synthesizing multiple pharmaceutical agents, particularly those targeting cancer and infectious diseases. Research indicates that derivatives of this compound exhibit promising anticancer and antimicrobial activities .

- A notable study highlighted its role in developing inhibitors for specific biological targets, such as enzymes involved in metabolic pathways critical for cancer cell proliferation .

- Mechanism of Action :

-

Case Studies :

- In vitro assays have demonstrated that certain derivatives of this compound show improved activity against specific cancer cell lines compared to their parent compounds. For instance, modifications at the carbonitrile position have been linked to increased potency against resistant strains of bacteria .

Agricultural Applications

-

Pesticide Development :

- The compound is also explored for its potential use in agricultural chemicals, particularly as a precursor for developing new pesticides. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting key physiological processes.

- Research Findings :

Synthetic Routes

Several synthetic methods have been developed to produce this compound, including:

- Cyclopropanation Reactions : Utilizing transition metal catalysts to form cyclopropane rings from alkenes.

- Nitrilation Techniques : Involving the introduction of the carbonitrile group through nitration reactions followed by cyclization steps.

These synthetic strategies highlight the versatility of this compound in generating derivatives with tailored biological properties.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for anticancer and antimicrobial agents | Enhanced activity observed in modified derivatives |

| Agricultural Chemicals | Potential use in developing new pesticides | Effective against various agricultural pests |

| Mechanistic Studies | Insights into binding affinities and pharmacological profiles | Structural modifications influence efficacy |

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridyl Analogs

1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile

- Structural Difference : Bromine replaces chlorine at the 5-position of the pyridine ring.

- Impact :

- Electronic Effects : Bromine’s higher polarizability compared to chlorine may enhance intermolecular interactions (e.g., halogen bonding) in biological systems.

- Molecular Weight : The bromo analog has a molecular weight of 223.072 g/mol (C₉H₇BrN₂), whereas the chloro analog would be slightly lighter (~181.5 g/mol, estimated) .

- Synthetic Utility : Bromine’s susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) makes this analog more versatile in derivatization .

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile

- Structural Difference : Bromine is at the 3-position of the pyridine ring, with an additional methylene spacer between the pyridine and cyclopropane.

- Synthetic Accessibility: The 3-bromo substitution may complicate regioselective reactions compared to 5-substituted analogs .

Aryl-Substituted Cyclopropane Carbonitriles

1-(4-Bromophenyl)cyclopropane-1-carbonitrile

- Structural Difference : Pyridine is replaced by a 4-bromophenyl ring.

- Biological Activity: Phenyl-substituted analogs may exhibit different pharmacokinetic profiles compared to pyridyl derivatives due to reduced polarity .

Functionalized Carbonitriles in Medicinal Chemistry

(S)-1-((5-(2-Amino-4-methyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-2,4-difluorobenzyl)amino)cyclopropane-1-carbonitrile (6s)

- Structural Difference : A complex substituent replaces the pyridyl group, incorporating a thiazine ring and fluorine atoms.

- Impact :

- Biological Activity : This compound is a β-secretase (BACE1) inhibitor, highlighting the role of cyclopropane carbonitriles in targeting neurodegenerative diseases. The nitrile group may act as a hydrogen-bond acceptor in enzyme binding .

- Synthetic Complexity : Multi-step synthesis involving coupling and cyclization steps contrasts with simpler halogenated analogs .

Data Tables

Table 1: Key Physical and Structural Properties

Research Findings and Trends

- Halogen Effects : Chlorine’s smaller size and lower polarizability compared to bromine may favor metabolic stability in drug candidates, while bromine enhances reactivity in cross-coupling .

- Scaffold Flexibility : Methylenation (e.g., in 1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile) introduces conformational adaptability but may reduce target selectivity .

Biological Activity

1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its structural features that include a chlorinated pyridine ring and a cyclopropane moiety. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.64 g/mol |

| Functional Groups | Chlorinated pyridine, cyclopropane, carbonitrile |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Understanding these mechanisms is crucial for optimizing the compound's pharmacological profile.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For instance, a study reported that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Comparison Agent | Effectiveness |

|---|---|---|---|---|

| This compound | A549 | 20 | Cisplatin | Moderate |

| Derivative A | A549 | 15 | Cisplatin | High |

| Derivative B | HCT116 (colon cancer) | 25 | Doxorubicin | Moderate |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against multidrug-resistant strains of bacteria. For example, derivatives have been tested against Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

-

Case Study on Anticancer Efficacy :

- In a recent study, compounds derived from this scaffold were evaluated for their cytotoxic effects on A549 cells using an MTT assay. The results indicated that modifications in the structure significantly influenced the anticancer potency, with some derivatives showing more than 50% inhibition at lower concentrations compared to controls .

- Antimicrobial Evaluation :

Q & A

Q. What are the established synthetic routes for 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclopropanation of pre-functionalized pyridine derivatives. For example, nitrile-containing cyclopropane rings can be formed using malononitrile derivatives under acidic or basic conditions. A related synthesis (e.g., 1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile) involves nitro group reduction followed by cyclopropane ring closure, achieving 79–85% yields using catalytic hydrogenation or metal-mediated protocols . Optimization may involve adjusting solvent polarity (e.g., acetonitrile) and temperature (60°C) to enhance regioselectivity and reduce side reactions like ring-opening .

Q. What analytical methods are most effective for characterizing this compound and verifying its purity?

Key techniques include:

- 1H NMR : Proton environments (e.g., cyclopropane protons at δH 1.27–1.65 ppm, aromatic protons at δH 6.5–8.0 ppm) confirm structural integrity .

- LCMS : Retention times (e.g., tR = 0.86 min) and ionization behavior (e.g., poor ESI ionization due to low polarity) are critical for purity assessment .

- HPLC : Reverse-phase columns with 95% purity thresholds are standard for quantifying impurities .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While health hazards are not formally classified, precautionary measures include:

- Avoiding inhalation of dust/vapors (use fume hoods) .

- Wearing gloves and eye protection to prevent skin/eye contact .

- Storing in airtight containers under inert gas (e.g., N2) to prevent degradation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., Cl, Br, F) on the pyridine ring influence reactivity and stability?

Substituents modulate electrophilic aromatic substitution and ring strain:

- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity at the pyridine nitrogen, facilitating nucleophilic attacks. For example, brominated analogs (e.g., 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile) show increased stability in cross-coupling reactions .

- Steric hindrance from bulky groups (e.g., trifluoromethoxy in 1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile) reduces reaction rates in catalytic systems .

Q. What catalytic systems enable functionalization of the cyclopropane ring without ring-opening?

- Transition-metal catalysis : Palladium complexes (e.g., Pd(PPh3)4) enable Suzuki-Miyaura couplings at the pyridine ring while preserving the cyclopropane core .

- Photochemical deracemization : UV light with chiral catalysts (e.g., Ru-based complexes) can induce stereoselective transformations at sp3-hybridized carbons .

Q. What pharmacological applications are emerging for this compound and its derivatives?

- WD repeat-containing protein inhibitors : Derivatives like 1-(4-hydroxyphenyl)cyclopropane-1-carbonitrile act as intermediates in enzyme inhibitors targeting protein-protein interactions .

- Anticoagulant agents : Structural analogs (e.g., Edoxaban intermediates) incorporate the chloropyridinyl group to enhance binding selectivity to thrombin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.